molecular formula C10H11ClFN B1518626 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline CAS No. 1157625-44-9

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline

Cat. No.: B1518626
CAS No.: 1157625-44-9
M. Wt: 199.65 g/mol
InChI Key: KDCUXRMTHICERZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline is an organic compound characterized by the presence of a chloro group, a fluoro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to form 4-chloro-3-fluoroaniline.

  • Reduction: The nitro group is reduced to an amine group.

  • Alkylation: The amine group is then alkylated with cyclopropylmethyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or azo compounds.

  • Reduction: The compound can be reduced to form different amines.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and azo compounds.

  • Reduction: Different amines, including secondary and tertiary amines.

  • Substitution: Compounds with different halogens or other functional groups.

Scientific Research Applications

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline

  • 4-Iodo-N-(cyclopropylmethyl)-3-fluoroaniline

  • 4-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline

  • 4-Chloro-N-(cyclopropylmethyl)-2,5-difluoroaniline

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCUXRMTHICERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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